molecular formula C15H20BrNO2 B3027201 tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate CAS No. 1245647-81-7

tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate

Cat. No. B3027201
CAS RN: 1245647-81-7
M. Wt: 326.23
InChI Key: DDEBKNPXOVAWKF-UHFFFAOYSA-N
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Description

“tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate” is a chemical compound with the molecular formula C15H20BrNO2 . It is also known as N-Boc-1-(3-bromophenyl)cyclobutanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3, (H,17,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate” is 326.23 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

The compound tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate serves as a key intermediate in the synthesis of various organic molecules with potential applications in pharmaceuticals and materials science. For example, it has been used in the synthesis of anti-cancer drug intermediates through methods like the Weinreb ketone synthesis, showcasing its importance in medicinal chemistry (Song Hao, 2011). Additionally, the compound has been explored for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial for antiviral and anticancer therapies (M. Ober et al., 2004).

Catalysis and Chemical Reactions

In catalysis, the tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate framework is involved in studies related to the Diels-Alder reactions, which are fundamental in the construction of cyclic compounds, a core aspect of organic synthesis (A. Padwa et al., 2003). Moreover, its reactivity has been explored in the context of creating novel compounds through reactions like the Curtius rearrangement, which is instrumental in generating ureas and carbamates from carboxylic acids (Xianyu Sun et al., 2014).

Structural and Material Science Applications

The structural versatility of tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate allows for its use in material science, particularly in the design and synthesis of new molecules with unique physical properties. For instance, its derivatives have been studied for their potential applications in the development of novel polymers and materials with specific functionalities (P. Baillargeon et al., 2017).

Environmental and Green Chemistry

The compound has also shown promise in the field of green chemistry, particularly in processes aimed at atmospheric CO2 fixation. The development of cyclic carbamates from unsaturated amines using tert-butyl hypoiodite exemplifies the innovative approaches to carbon capture and utilization, highlighting the compound's role in sustainable chemistry practices (Y. Takeda et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for “tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate” are not available in the searched resources, compounds of this nature are often subjects of ongoing research in the field of organic chemistry. They can serve as precursors to biologically active compounds or be used in the synthesis of new materials .

properties

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEBKNPXOVAWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192663
Record name 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate

CAS RN

1245647-81-7
Record name 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245647-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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